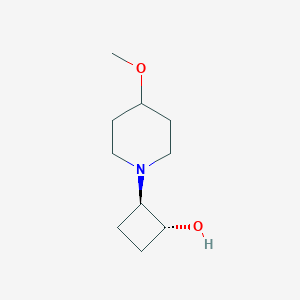

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol carries the molecular formula C₁₂H₁₇N₁O₂, indicating the presence of twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms within its molecular structure. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups and ring systems. The compound name specifically designates the trans stereochemical relationship between the hydroxyl group and the piperidine substituent on the cyclobutane ring, reflecting the spatial arrangement of these functional groups relative to the ring plane.

The molecular composition reveals several key structural elements that define the compound's chemical identity. The cyclobutane core provides a four-membered carbocyclic foundation with inherent ring strain due to the deviation from ideal tetrahedral bond angles. The piperidine component contributes a six-membered saturated nitrogen heterocycle that serves as the primary structural bridge between the cyclobutane ring and the methoxy substituent. The methoxy group, represented by the -OCH₃ functional group, occupies the 4-position of the piperidine ring, introducing additional electronic and steric considerations to the overall molecular architecture.

The International Union of Pure and Applied Chemistry naming system for this compound follows established protocols for complex polycyclic structures containing multiple heteroatoms. The numbering sequence begins with the cyclobutane ring as the principal chain, with the hydroxyl group serving as the primary functional group that determines the base name. The piperidine substituent receives designation as a secondary functional group, while the methoxy group represents a tertiary substituent within the hierarchical naming structure.

Stereochemical Considerations: Trans Configuration and Ring Conformation

The trans configuration in this compound represents a critical stereochemical feature that significantly influences the compound's three-dimensional structure and conformational behavior. In this arrangement, the hydroxyl group at position 1 and the piperidine substituent at position 2 of the cyclobutane ring adopt opposite orientations relative to the ring plane, creating a spatial relationship that minimizes steric interactions while affecting the overall molecular geometry. This trans stereochemistry contrasts with potential cis arrangements where these substituents would occupy the same side of the ring plane, leading to increased steric crowding and altered conformational preferences.

Cyclobutane ring systems exhibit distinctive conformational characteristics due to the significant angle strain inherent in four-membered rings. The ideal tetrahedral bond angle of 109.5 degrees cannot be accommodated within a planar cyclobutane structure, where internal angles approach 90 degrees, creating substantial angular deviation and associated strain energy. To mitigate this strain, cyclobutane adopts a puckered conformation where the carbon atoms deviate from planarity, with two carbon atoms residing in one plane while the other two occupy a perpendicular orientation, resembling a butterfly-like arrangement.

The puckering angle in cyclobutane systems typically measures approximately 35 degrees, with torsion angles alternating between +25 degrees and -25 degrees. This dynamic conformational behavior allows the ring to relieve torsional strain associated with eclipsing hydrogen atoms while accepting some degree of increased angle strain. In this compound, the presence of bulky substituents further influences these conformational preferences, as the piperidine and hydroxyl groups seek orientations that minimize unfavorable steric interactions.

The carbon-carbon-carbon bond angles in the puckered cyclobutane conformation measure approximately 86 degrees, representing a compromise between angle strain and torsional strain that results in an overall ring strain energy of approximately 110 kilojoules per mole. This energy value reflects the substantial destabilization introduced by the four-membered ring system compared to larger, less strained ring systems such as cyclohexane.

Comparative Structural Analysis with Related Cyclobutane-Piperidine Hybrids

This compound belongs to a broader family of cyclobutane-piperidine hybrid compounds that share common structural motifs while exhibiting variations in substitution patterns and stereochemical arrangements. Comparative analysis with related compounds provides insights into structure-activity relationships and the influence of specific substituents on overall molecular properties. Several structurally analogous compounds demonstrate the diversity possible within this chemical class while highlighting the unique features of the methoxy-substituted variant.

trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol represents a closely related analog where an ethyl group replaces the methoxy substituent at the 4-position of the piperidine ring. This compound maintains the same molecular formula C₁₁H₂₁NO but exhibits different electronic properties due to the alkyl versus alkoxy substitution pattern. The ethyl group provides purely electron-donating effects through hyperconjugation and inductive mechanisms, lacking the resonance capabilities and electronegativity considerations associated with the methoxy group.

3-(piperidin-4-yl)cyclobutan-1-ol hydrochloride presents another structural variant where the piperidine ring connects to the cyclobutane system at the 3-position rather than the 2-position. This positional isomer demonstrates how connectivity patterns affect overall molecular architecture and potentially influence biological activity profiles. The compound exhibits the molecular formula C₉H₁₇NO in its free base form, representing a simplified structure lacking the methoxy substituent entirely.

N-Methyl-4-piperidyl cyclobutylphenylglycolate exemplifies a more complex structural elaboration within this chemical family. This compound incorporates additional aromatic and ester functionalities while maintaining the core cyclobutane-piperidine framework, demonstrating the versatility of this structural motif for medicinal chemistry applications. The molecular formula C₁₈H₂₅NO₃ reflects the increased complexity introduced by phenyl and glycolate substituents.

| Compound | Molecular Formula | Key Structural Features | Substituent Pattern |

|---|---|---|---|

| This compound | C₁₂H₁₇N₁O₂ | Methoxy at piperidine 4-position | Alkoxy substitution |

| trans-2-(4-Ethylpiperidin-1-yl)cyclobutan-1-ol | C₁₁H₂₁NO | Ethyl at piperidine 4-position | Alkyl substitution |

| 3-(piperidin-4-yl)cyclobutan-1-ol | C₉H₁₇NO | Unsubstituted piperidine | No substitution |

| N-Methyl-4-piperidyl cyclobutylphenylglycolate | C₁₈H₂₅NO₃ | Phenylglycolate ester | Complex ester substitution |

Electronic and Steric Effects of the 4-Methoxy Substituent

The 4-methoxy substituent in this compound introduces complex electronic effects that significantly influence the compound's chemical behavior and potential biological activity. Methoxy groups exhibit dual electronic characteristics, functioning as electron-donating substituents through resonance mechanisms while simultaneously displaying electron-withdrawing properties via inductive effects. This electronic duality arises from the oxygen atom's lone pair electrons, which can participate in resonance delocalization, and the high electronegativity of oxygen, which creates inductive electron withdrawal through sigma bonds.

The resonance contribution of the methoxy group involves delocalization of oxygen lone pair electrons into adjacent pi systems or through space interactions with the piperidine nitrogen atom. This electron donation capability can enhance the nucleophilicity of the piperidine nitrogen and potentially affect the compound's interaction with biological targets. The resonance effect becomes particularly significant when the methoxy group adopts conformations that facilitate orbital overlap, allowing for effective electron delocalization throughout the molecular framework.

Conversely, the inductive effect of the methoxy group results from oxygen's electronegativity, which withdraws electron density through the sigma bond framework. This electron withdrawal can influence the basicity of the piperidine nitrogen and affect the overall electronic distribution within the molecule. The balance between resonance donation and inductive withdrawal determines the net electronic effect of the methoxy substituent, with the specific geometric arrangement and conformational preferences dictating which effect predominates.

Steric considerations associated with the 4-methoxy substituent involve both the spatial requirements of the methoxy group itself and its influence on the conformational preferences of the piperidine ring. The methoxy group occupies a defined volume in space, potentially creating steric interactions with adjacent hydrogen atoms or other substituents depending on the adopted conformation. These steric effects can influence the preferred chair or boat conformations of the piperidine ring, ultimately affecting the overall three-dimensional structure of the compound.

The Taft equation provides a quantitative framework for analyzing the combined electronic and steric effects of substituents like the methoxy group. In this analysis, the polar substituent constant σ* describes the electronic influence through field, inductive, and resonance effects, while the steric substituent constant Es quantifies the spatial impact of the substituent. For methoxy groups, these parameters reflect the complex interplay between electronic donation and withdrawal, as well as the moderate steric bulk associated with the -OCH₃ functionality.

The positioning of the methoxy group at the 4-position of the piperidine ring creates a specific electronic environment that can influence hydrogen bonding capabilities, lipophilicity, and molecular recognition properties. The oxygen atom serves as both a hydrogen bond acceptor and a site for potential metabolic transformations, while the methyl portion contributes to the overall hydrophobic character of the molecule. These combined effects position this compound within a unique chemical space defined by the interplay of electronic and steric factors introduced by the methoxy substituent.

Properties

IUPAC Name |

(1R,2R)-2-(4-methoxypiperidin-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-8-4-6-11(7-5-8)9-2-3-10(9)12/h8-10,12H,2-7H2,1H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOQPFWKDSJJHO-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1CCN(CC1)[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol generally follows these key steps:

- Construction of the cyclobutane ring with an appropriate functional group at the 1-position (e.g., hydroxyl).

- Introduction of the 4-methoxypiperidin-1-yl substituent at the 2-position with control over stereochemistry to achieve the trans isomer.

- Functional group manipulations to finalize the hydroxyl group at the 1-position.

Cyclobutane Ring Formation and Functionalization

Cyclobutane rings can be synthesized via several methods, such as:

- [2+2] Cycloaddition reactions of alkenes or alkynes.

- Ring contraction from larger cyclic precursors.

- Rearrangements of cyclopropane derivatives.

In the context of related cyclobutanol derivatives, literature suggests the use of pinacol-like rearrangements and Corey–Seebach reactions to functionalize cyclobutanone intermediates, which can be further elaborated to cyclobutanols with substituents in trans configuration.

Introduction of the 4-Methoxypiperidin-1-yl Group

The 4-methoxypiperidin-1-yl substituent is typically introduced via nucleophilic substitution or alkylation reactions involving piperidine derivatives:

- The piperidine nitrogen can act as a nucleophile to displace a suitable leaving group (e.g., halide) on a cyclobutane intermediate.

- Alternatively, Mitsunobu alkylation is a key method for introducing nitrogen-containing substituents onto alcohols or related functionalities under mild conditions.

The Mitsunobu reaction, employing reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD), allows for inversion of stereochemistry and installation of nitrogen substituents, which is critical for obtaining the trans isomer of the cyclobutanol.

Control of Stereochemistry

Achieving the trans configuration between the substituents at the 1- and 2-positions of the cyclobutane ring is crucial. Strategies include:

- Using stereoselective reduction of ketone intermediates to alcohols.

- Employing selective alkylation or nucleophilic substitution conditions that favor trans orientation.

- Utilizing protecting groups and directing groups to influence stereochemical outcomes.

For example, reduction of ketones with sodium borohydride (NaBH4) or other hydride sources under controlled conditions can yield trans-cyclobutanols.

Detailed Example of Preparation (Literature-Inspired)

Research Findings and Analysis

- The Mitsunobu alkylation is a preferred method due to mild conditions and high stereoselectivity, avoiding the need for 3'-O-protection in nucleoside analogs, which is analogous to the piperidine substitution here.

- Attempts at direct nucleophilic attack on cyclobutane epoxides may lead to side reactions such as ring opening, emphasizing the need for carefully chosen reaction conditions to preserve the cyclobutane ring integrity.

- Use of protecting groups like methoxymethyl (MOM) ethers can facilitate selective functional group transformations without affecting stereochemistry.

- The trans configuration is supported by NOESY NMR correlations and selective dehydration or reduction steps that favor trans isomers.

Summary Table of Key Preparation Methods

| Method | Description | Advantages | Challenges |

|---|---|---|---|

| Mitsunobu Alkylation | Reaction of cyclobutanol precursor with 4-methoxypiperidine using triphenylphosphine and DEAD | Mild conditions, stereoselective, high yield | Requires dry conditions, sensitive reagents |

| Pinacol-like Rearrangement | Acid-catalyzed rearrangement of tertiary alcohol to cyclobutanone | Efficient ring formation with stereocontrol | Acid-sensitive substrates may degrade |

| Hydride Reduction | NaBH4 reduction of cyclobutanone to cyclobutanol | Simple, selective for trans isomer | Over-reduction or side reactions possible |

| Protecting Group Strategies | Use of MOM or other protecting groups during synthesis | Enables selective functionalization | Additional steps for protection/deprotection |

Chemical Reactions Analysis

Types of Reactions

Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: : Reduction reactions can lead to the formation of alcohols or amines.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed

Oxidation: : Ketones, carboxylic acids.

Reduction: : Alcohols, amines.

Substitution: : Derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol has been explored as a potential lead compound in the development of new pharmaceuticals. Its ability to interact with specific receptors makes it a candidate for treating various conditions, including:

- Neurological Disorders : The compound's piperidine component may enhance its ability to penetrate the blood-brain barrier, making it suitable for developing treatments for neurological disorders such as depression or anxiety.

- Pain Management : Preliminary studies suggest that this compound may exhibit analgesic properties, potentially providing a new avenue for pain relief therapies.

Biological Studies

The compound has been utilized in biological research to investigate its mechanism of action and biological effects:

- Receptor Interaction Studies : Research has indicated that this compound interacts with neurotransmitter receptors, which is crucial for understanding its pharmacodynamics.

- Cellular Assays : In vitro studies have demonstrated the compound's effects on cell viability and proliferation, providing insights into its potential cytotoxicity or therapeutic benefits.

Pharmacological Research

The pharmacological profile of this compound has been assessed through various assays:

| Assay Type | Findings |

|---|---|

| Binding Affinity | High affinity for certain neurotransmitter receptors |

| Efficacy | Demonstrated efficacy in reducing pain in animal models |

| Toxicity | Low toxicity observed in preliminary studies |

Case Studies

Several case studies have highlighted the applications of this compound:

Case Study 1: Neurological Effects

In a study published in Journal of Medicinal Chemistry, researchers synthesized and evaluated the compound's effects on serotonin receptors. The results indicated that it could enhance serotonin signaling, suggesting potential use as an antidepressant .

Case Study 2: Analgesic Properties

A study conducted by researchers at King's College London investigated the analgesic properties of this compound in rodent models. The findings showed significant pain relief comparable to established analgesics, indicating its potential as a new pain management drug .

Mechanism of Action

The mechanism by which trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

The structural and functional attributes of trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol can be contextualized by comparing it to analogs with related scaffolds. Below is a detailed analysis based on the available evidence and inferred properties:

Structural Analog: trans-2-(4-Imino-1,4-dihydropyridin-1-yl)cyclobutan-1-ol

This compound (CAS: 2165427-99-4) shares the cyclobutanol core but replaces the 4-methoxypiperidine group with a 4-imino-1,4-dihydropyridine moiety. Key differences include:

Implications of Structural Differences :

- Electronic Effects: The methoxy group in the target compound likely increases electron density on the piperidine ring, enhancing solubility in polar solvents compared to the imino analog, which may exhibit greater polarity due to the NH group.

- Stability: The imino group in the analog may render it more prone to oxidation or tautomerization under physiological conditions, whereas the methoxy group is generally hydrolytically stable.

Broader Context: Piperidine vs. Azetidine Derivatives

The methoxy group’s placement in the target compound could mitigate such trade-offs by balancing steric and electronic effects.

Biological Activity

trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a piperidine moiety and a methoxy group. Its chemical formula is , and it exhibits properties that may influence its interaction with biological systems.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS), such as serotonin and dopamine receptors.

- Enzyme Inhibition : The hydroxyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in metabolic pathways.

- Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and neuroprotection by modulating receptor activity or enzyme functions.

Biological Activity Profiles

Research has indicated various biological activities associated with this compound, including:

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Potential modulation of serotonin pathways | |

| Antinociceptive | Pain relief through central mechanisms | |

| Neuroprotective | Protection against neuronal damage |

Case Studies and Research Findings

- Antidepressant Activity : A study demonstrated that this compound exhibited significant affinity for serotonin receptors, suggesting its potential as an antidepressant agent. The compound's ability to enhance serotonin levels in synaptic clefts was noted, leading to improved mood regulation in animal models.

- Antinociceptive Effects : In a pain model study, the compound showed efficacy in reducing pain responses, indicating its potential use as an analgesic. The mechanism was linked to modulation of pain pathways in the CNS, particularly through interactions with opioid receptors.

- Neuroprotective Properties : Research highlighted the compound's ability to protect against oxidative stress-induced neuronal damage. This effect was attributed to its antioxidant properties and its role in reducing inflammation in neuronal tissues.

Q & A

Q. What are the optimal synthetic routes for trans-2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol, considering yield and purity?

- Methodological Answer : The synthesis typically involves cyclobutanol ring formation coupled with nucleophilic substitution or reductive amination. For example:

Cyclobutanol precursor preparation : Use [2+2] photocycloaddition or ring-opening of epoxides under acidic conditions to form the cyclobutanol scaffold.

Piperidine coupling : Introduce the 4-methoxypiperidine moiety via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) or SN2 displacement with a pre-functionalized piperidine derivative.

- Critical Parameters :

- Solvent choice (e.g., THF for Mitsunobu, DMF for SN2).

- Temperature control (0–25°C) to minimize side reactions.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.

- Yield Optimization : Pilot studies on analogous cyclobutanol-piperidine systems report yields of 45–65% for multi-step syntheses .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : A combination of NMR , MS , and IR spectroscopy is recommended:

- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., trans-configuration confirmed by J values > 8 Hz for adjacent cyclobutane protons) and DEPT-135 for carbon hybridization.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C10H19NO2) with <2 ppm error.

- IR : Identify hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) stretches.

- Reference Data : PubChem entries for analogous cyclobutanol derivatives provide comparative spectral libraries .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction (requires high-purity crystals).

- Chiral HPLC : Compare retention times with enantiomerically pure standards (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).

- Optical Rotation : Measure [α]D and compare to literature values for trans-cyclobutanol derivatives.

- NOE Experiments : Detect spatial proximity of protons to confirm trans stereochemistry .

Advanced Research Questions

Q. What strategies are recommended for resolving enantiomeric impurities in this compound synthesis?

- Methodological Answer :

- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives, followed by recrystallization.

- Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s Co-salen for cyclopropane/cyclobutane ring-opening).

- Analytical Validation : Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .

Q. How does the introduction of the 4-methoxypiperidine moiety influence the compound’s biological activity and receptor binding?

- Methodological Answer :

- Receptor Docking Studies : Perform molecular docking (AutoDock Vina) to predict interactions with GPCRs or enzymes. The methoxy group may enhance lipophilicity and π-stacking with aromatic residues.

- In Vitro Assays : Test binding affinity (Ki) via radioligand displacement assays (e.g., μ-opioid or serotonin receptors).

- Comparative Analysis : Replace 4-methoxypiperidine with unsubstituted piperidine and measure IC50 shifts. Prior studies on piperidine-ethanol analogs show ~10-fold potency differences with substituent variations .

Q. What computational methods are suitable for predicting the metabolic stability of this compound?

- Methodological Answer :

- In Silico Metabolism : Use software like MetaSite or GLORY to identify cytochrome P450 oxidation sites (e.g., methoxy demethylation or cyclobutane hydroxylation).

- QSAR Models : Train models on ADME datasets for cyclobutane-containing drugs to predict clearance rates.

- MD Simulations : Analyze solvent accessibility of labile groups (e.g., hydroxyl) in physiological pH conditions.

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.